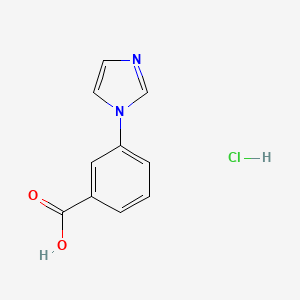
3-(1H-imidazol-1-yl)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-yl)benzoic acid hydrochloride is a heterocyclic compound that features an imidazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)benzoic acid hydrochloride typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid. This reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the benzylic carbon of the chloromethyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-(1H-imidazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
3-(1H-imidazol-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
作用機序
The mechanism of action of 3-(1H-imidazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interfere with cellular pathways by binding to proteins or nucleic acids, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 4-(1H-Imidazol-1-yl)methylbenzoic acid
- 2-(2-methyl-1H-imidazol-1-yl)benzoic acid
Uniqueness
3-(1H-imidazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imidazole ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .
特性
CAS番号 |
2901067-06-7 |
|---|---|
分子式 |
C10H9ClN2O2 |
分子量 |
224.64 g/mol |
IUPAC名 |
3-imidazol-1-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12;/h1-7H,(H,13,14);1H |
InChIキー |
UVNWHJIZQRWJMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



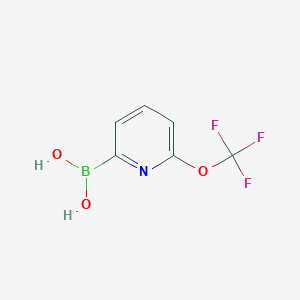
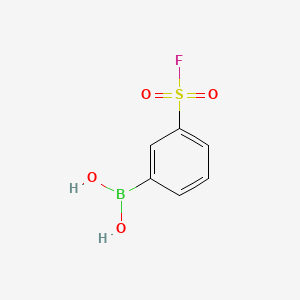
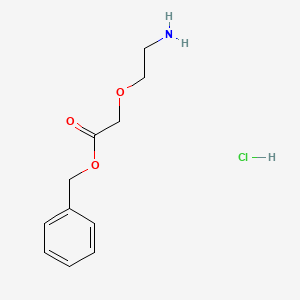
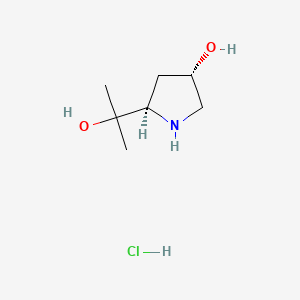
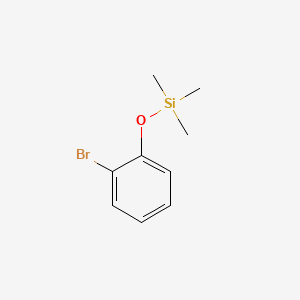



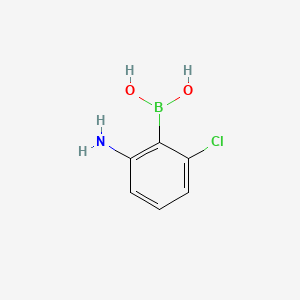
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
